molecular formula C22H19IN2O3 B5312581 N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide

N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide

Cat. No. B5312581
M. Wt: 486.3 g/mol
InChI Key: DFDLRRMDXLKPNI-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide, commonly known as FVIB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FVIB belongs to the class of compounds known as vinca alkaloids, which are well-known for their anti-cancer properties. In

Scientific Research Applications

FVIB has been extensively studied for its anti-cancer properties. Studies have shown that FVIB can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. FVIB has been shown to be effective against a range of cancer types, including breast cancer, ovarian cancer, and lung cancer. In addition to its anti-cancer properties, FVIB has also been studied for its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of FVIB involves its ability to disrupt microtubule formation in cancer cells. Microtubules are essential for cell division, and disrupting their formation can lead to cell death. FVIB binds to the tubulin protein in cancer cells, preventing the formation of microtubules and inducing apoptosis.
Biochemical and Physiological Effects:
FVIB has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, FVIB has been shown to have antioxidant properties. FVIB has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of FVIB is that it has a relatively simple synthesis method and can be produced in high purity and yield. FVIB has also been shown to have low toxicity, making it a safer alternative to other anti-cancer drugs. However, one of the limitations of FVIB is that its mechanism of action is not fully understood, and further research is needed to elucidate its effects on cancer cells.

Future Directions

There are several future directions for research on FVIB. One area of research is to further elucidate the mechanism of action of FVIB and its effects on cancer cells. Another area of research is to explore the potential use of FVIB in combination with other anti-cancer drugs to enhance its efficacy. Additionally, research could be conducted to explore the potential use of FVIB in other disease areas, such as inflammation and angiogenesis.

Synthesis Methods

The synthesis of FVIB involves the condensation of 2-iodobenzaldehyde and N-(2-furyl)acrylamide in the presence of a catalyst and a base. The resulting product is then subjected to a reaction with 2-phenylethylamine to yield FVIB. The synthesis of FVIB is a relatively straightforward process and has been optimized to yield high purity and yield.

properties

IUPAC Name

N-[(E)-1-(furan-2-yl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19IN2O3/c23-19-11-5-4-10-18(19)21(26)25-20(15-17-9-6-14-28-17)22(27)24-13-12-16-7-2-1-3-8-16/h1-11,14-15H,12-13H2,(H,24,27)(H,25,26)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFDLRRMDXLKPNI-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CO2)/NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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